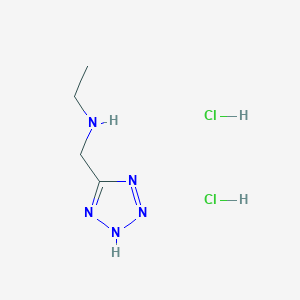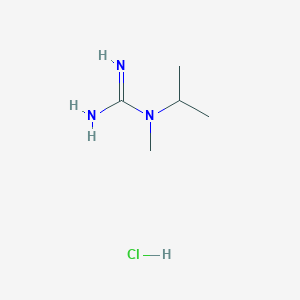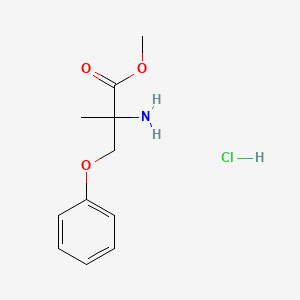![molecular formula C12H20N2O B1421921 N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine CAS No. 1258693-65-0](/img/structure/B1421921.png)
N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine
Übersicht
Beschreibung
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine has various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine typically involves the reaction of dimethyl-1,2-oxazol-4-ylmethylamine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to enhance the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wirkmechanismus
The mechanism by which N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that contribute to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine is unique compared to other oxazole derivatives due to its specific structural features and biological activities. Similar compounds include other oxazole derivatives, which may have different substituents or functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-12(10(2)15-13-9)8-14(3)11-6-4-5-7-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQXXXCUDEQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)



![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)




![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)

